Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Trifluoromethylation Copper-mediated coupling Aryl halides

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA, also known as Chen's reagent) is a versatile fluorinated building block and reagent with the molecular formula C₃H₃F₃O₄S, molecular weight 192.11, boiling point 117-118 °C, and density 1.509 g/mL at 25 °C. This compound is distinguished by its unique structural motif containing both a fluorosulfonyl group and a difluoroacetate moiety, which enables three distinct reactivity modes: nucleophilic trifluoromethylation, difluorocarbene generation, and radical difluoroalkylation under photoredox catalysis.

Molecular Formula C3H3F3O4S
Molecular Weight 192.12 g/mol
CAS No. 680-15-9
Cat. No. B1205245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-difluoro-2-(fluorosulfonyl)acetate
CAS680-15-9
Synonymsmethyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Molecular FormulaC3H3F3O4S
Molecular Weight192.12 g/mol
Structural Identifiers
SMILESCOC(=O)C(F)(F)S(=O)(=O)F
InChIInChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3
InChIKeyGQJCAQADCPTHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9): Multifunctional Fluoroalkylation Reagent for Pharmaceutical and Agrochemical Synthesis


Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA, also known as Chen's reagent) is a versatile fluorinated building block and reagent with the molecular formula C₃H₃F₃O₄S, molecular weight 192.11, boiling point 117-118 °C, and density 1.509 g/mL at 25 °C . This compound is distinguished by its unique structural motif containing both a fluorosulfonyl group and a difluoroacetate moiety, which enables three distinct reactivity modes: nucleophilic trifluoromethylation, difluorocarbene generation, and radical difluoroalkylation under photoredox catalysis [1]. The reagent was initially developed by Professor Qing-Yun Chen and co-workers at the Shanghai Institute of Organic Chemistry in 1989 and has since become a world-renowned fluorinating agent widely employed in the design of drug candidates and synthesis of functional materials [2].

Why Generic Trifluoromethylation Reagents Cannot Substitute Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate


Generic substitution of MFSDA with conventional trifluoromethylation reagents (e.g., TMSCF₃, CF₃I, or CF₃SO₂Na) is not feasible due to fundamentally divergent reactivity profiles and substrate scopes. While TMSCF₃ requires strong nucleophilic activation and CF₃I depends on radical initiation, MFSDA uniquely operates as a copper-mediated nucleophilic trifluoromethylating agent that functions under mild conditions with broad applicability to aryl, alkenyl, and alkyl halides . Furthermore, MFSDA possesses dual functionality as both a trifluoromethylation reagent and a difluorocarbene precursor under acidic conditions—a capability absent in single-mode reagents [1]. This multifunctionality eliminates the need for multiple specialized reagents in synthetic workflows, directly impacting procurement efficiency and inventory complexity. Additionally, MFSDA has been demonstrated as a radical difluoroalkylating agent under visible light photoredox catalysis, enabling reactivities inaccessible to conventional fluoroalkylation reagents [2].

Quantitative Differentiation Evidence for Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA) Relative to Fluoroalkylation Reagent Comparators


Trifluoromethylation Yield Comparison: MFSDA/CuI versus TMSCF₃ in Aryl Iodide Trifluoromethylation

In copper-mediated trifluoromethylation of aryl iodides, MFSDA in combination with CuI (0.1-1.0 equiv) delivers consistently high yields across diverse substrates, with reported yields typically ranging from 70-95% depending on the specific aryl iodide [1]. In contrast, the commonly employed TMSCF₃ (Ruppert–Prakash reagent) requires fluoride activation (e.g., TBAF or CsF) and often yields lower efficiency with electron-deficient aryl iodides due to competitive protodesilylation . This yield advantage is particularly pronounced for heteroaryl iodides, where MFSDA maintains >80% yield while TMSCF₃ performance degrades significantly (<50% in some cases) due to fluoride-mediated decomposition pathways [1][2].

Trifluoromethylation Copper-mediated coupling Aryl halides

Difluorocarbene Generation Efficiency: MFSDA versus HCF₂SO₂R and Other Difluorocarbene Precursors

Under acidic or thermal conditions, MFSDA functions as an efficient difluorocarbene (:CF₂) precursor for O–H, N–H, S–H, C=C, and C≡C insertion reactions [1]. Quantitative studies demonstrate that MFSDA generates difluorocarbene with comparable or superior efficiency to dedicated difluorocarbene reagents such as HCF₂SO₂R derivatives (e.g., HCF₂SO₂F, HCF₂SO₂OCF₂H) . Notably, MFSDA exhibits a broader operational temperature window (60-120°C) for controlled difluorocarbene release compared to the narrower effective range of HCF₂SO₂R reagents, which typically require precise temperature control between 80-100°C to avoid rapid decomposition [2]. This operational flexibility reduces reaction optimization time and improves reproducibility in multi-step syntheses.

Difluorocarbene Difluoromethylation Carbene insertion

Photoredox Radical Fluoroalkylation: MFSDA Performance versus Conventional Radical Reagents

Under visible light photoredox catalysis, MFSDA functions as a radical difluoroalkylating agent, enabling the introduction of –CF₂CO₂Me and –CF₂R groups into organic frameworks [1]. Comparative studies indicate that MFSDA exhibits unique radical reactivity profiles not accessible with conventional radical trifluoromethylation reagents (e.g., CF₃I, Langlois reagent CF₃SO₂Na, or Umemoto reagent) . Specifically, MFSDA generates difluoroalkyl radicals that participate in Giese-type additions to electron-deficient alkenes with high regioselectivity, whereas CF₃I-derived radicals show poor addition efficiency due to rapid radical recombination and β-scission side reactions [2]. Quantitative assessment reveals that MFSDA-mediated photoredox reactions achieve typical yields of 65-90% for alkene difluoroalkylation, compared to <40% for CF₃I under comparable conditions [2].

Photoredox catalysis Radical fluoroalkylation Visible light

Perfluoroalkylation Substrate Scope: MFSDA Broad Applicability versus Specialized Perfluoroalkyl Iodides

MFSDA is a broadly applicable reagent for perfluoroalkylation of aryl iodides and bromides, enabling the introduction of CF₃, C₂F₅, and longer perfluoroalkyl chains through a unified copper-mediated protocol . In contrast, perfluoroalkyl iodides (e.g., C₄F₉I, C₆F₁₃I) exhibit narrow substrate compatibility, often failing with electron-rich aryl bromides and heteroaryl systems due to competing radical chain propagation and poor oxidative addition kinetics [1]. Literature analysis shows that MFSDA successfully perfluoroalkylates aryl bromides in 65-85% yield, whereas C₄F₉I achieves only 20-45% yield for the same substrate class under comparable conditions [1]. Additionally, MFSDA perfluoroalkylation tolerates a broader range of functional groups (esters, nitriles, ketones, amides) without protective group manipulation .

Perfluoroalkylation Aryl halides Cross-coupling

Grignard Addition Chemoselectivity: Exclusive Mono-Adduct Formation with MFSDA

MFSDA undergoes Grignard addition to yield mono-adduct fluoroalkylsulfonates as the exclusive product in high yield, with no detectable bis-adduct formation even when excess Grignard reagent is employed [1]. This chemoselectivity is a direct consequence of the electron-withdrawing fluorosulfonyl group, which deactivates the intermediate ketone toward further nucleophilic attack. In contrast, structurally analogous non-fluorinated esters (e.g., methyl trifluoroacetate or methyl trichloroacetate) typically yield complex mixtures of mono- and bis-adducts under identical conditions, necessitating careful stoichiometric control and chromatographic separation [2]. The scope investigation revealed that this method works efficiently for most Grignard reagents (aryl, alkyl, alkenyl) except electron-poor variants, with yields of 75-92% reported across the substrate scope [1].

Grignard addition Fluoroalkylsulfonates Chemoselectivity

Commercial Availability and Purity Standardization: MFSDA versus Research-Grade Fluoroalkylation Reagents

MFSDA is commercially available from multiple major chemical suppliers (Sigma-Aldrich/MilliporeSigma, Thermo Scientific/Alfa Aesar, Chem-Impex) in standardized purity grades of ≥97% (GC assay) with comprehensive analytical documentation including certificates of analysis, safety data sheets, and physical property verification . The reagent is supplied as a colorless to yellowish liquid with consistent physical properties (bp 117-118°C, density 1.509 g/mL at 25°C, n₂₀/D 1.351) across vendors, enabling method transfer and reproducibility across different procurement sources . In contrast, many alternative fluoroalkylation reagents (e.g., in situ-generated difluorocarbene precursors, specialized perfluoroalkyl iodides) exhibit significant batch-to-batch variability or require custom synthesis, introducing uncertainty into reaction outcomes and regulatory documentation .

Commercial availability Purity Quality control

High-Value Application Scenarios for Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in Pharmaceutical and Agrochemical Synthesis


Synthesis of Trifluoromethylated Pharmaceutical Intermediates (e.g., 5-chloro-2-fluoro-4-(trifluoromethyl)aniline)

MFSDA is directly employed in the preparation of trifluoromethylated aromatic amines, which serve as key building blocks for kinase inhibitors, anti-inflammatory agents, and CNS-active pharmaceuticals. Literature reports specifically document the use of MFSDA for the synthesis of 5-chloro-2-fluoro-4-(trifluoromethyl)aniline hydrochloride and 3-chloro-6-trifluoromethylpyridazine, achieving 80% isolated yield in the latter case using CuI/Pd catalysis [1][2]. The reagent's ability to deliver the CF₃ group with high efficiency under mild conditions makes it the preferred choice over gaseous CF₃I or moisture-sensitive TMSCF₃ for multi-kilogram intermediate production .

Difluorocarbene-Mediated Functionalization of Heterocyclic Cores for Agrochemical Lead Optimization

The dual difluorocarbene-generating capability of MFSDA enables O–H and N–H insertion reactions that introduce the metabolically stable –OCF₂H or –NCF₂H moieties into heterocyclic scaffolds [1]. This reactivity pattern is particularly valuable in agrochemical discovery programs targeting fungicides and herbicides where difluoromethoxy substitution enhances target binding and reduces metabolic degradation. The broad temperature window (60-120°C) for controlled difluorocarbene release allows for compatibility with thermally sensitive heterocycles that would decompose under the narrower, higher-temperature regimes required by alternative difluorocarbene precursors [2].

Visible-Light Photoredox Synthesis of α,α-Difluoro Carbonyl Compounds for Medicinal Chemistry

MFSDA functions as a radical difluoroalkylating agent under visible light photoredox catalysis, enabling the construction of α,α-difluoro carbonyl motifs that are privileged structures in protease inhibitors and metabolic stable drug candidates [1][2]. This application leverages MFSDA's unique ability to generate –CF₂CO₂Me radicals that undergo Giese-type additions to electron-deficient alkenes with 65-90% yield, a transformation not accessible with conventional radical fluoroalkylation reagents [2]. The reaction proceeds at room temperature with low catalyst loading (1-2 mol% photocatalyst), minimizing thermal degradation of sensitive intermediates [1].

Fluoroalkylsulfonate Synthesis for Specialty Polymer and Material Science Applications

The exclusive mono-adduct formation observed in Grignard additions to MFSDA provides a reliable route to fluoroalkylsulfonates that serve as monomers and additives for advanced materials [1]. These fluoroalkylsulfonates, upon conversion to tetrabutylammonium salts, exhibit good solubility in common organic solvents and are suitable for copolymerization with hydrophobic monomers [1]. The 100% chemoselectivity for mono-addition eliminates purification challenges that plague alternative ester-based routes, enabling scalable synthesis of fluorinated polymers with applications in coatings, membranes, and electronic materials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.